2-Ethylcyclohexane-1-sulfonyl chloride

Medicinal chemistry Sulfonamide library synthesis Structure-activity relationship

2-Ethylcyclohexane-1-sulfonyl chloride (CAS 1340367-54-5) is a cycloaliphatic sulfonyl chloride with the molecular formula C₈H₁₅ClO₂S and a molecular weight of 210.72 g/mol. It features an ethyl substituent at the 2-position of the cyclohexane ring, placing it in direct adjacency to the electrophilic sulfonyl chloride group at the 1-position.

Molecular Formula C8H15ClO2S
Molecular Weight 210.72 g/mol
Cat. No. B13242909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylcyclohexane-1-sulfonyl chloride
Molecular FormulaC8H15ClO2S
Molecular Weight210.72 g/mol
Structural Identifiers
SMILESCCC1CCCCC1S(=O)(=O)Cl
InChIInChI=1S/C8H15ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3
InChIKeyZVNDFHAFYPTWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylcyclohexane-1-sulfonyl chloride: A Positionally Defined Sulfonyl Chloride Building Block for Regioselective Derivatization


2-Ethylcyclohexane-1-sulfonyl chloride (CAS 1340367-54-5) is a cycloaliphatic sulfonyl chloride with the molecular formula C₈H₁₅ClO₂S and a molecular weight of 210.72 g/mol . It features an ethyl substituent at the 2-position of the cyclohexane ring, placing it in direct adjacency to the electrophilic sulfonyl chloride group at the 1-position. This 1,2-substitution pattern creates a steric environment distinct from its 3- and 4-ethyl regioisomers, with potential implications for reaction kinetics, diastereoselectivity, and downstream product profiles in sulfonamide and sulfonate ester syntheses . The compound is commercially available at ≥95% purity and is intended exclusively for research and development use .

Regioselective building block 2-ethyl substitution constrains spatial approach to the sulfonyl chloride electrophile
Conformationally defined scaffold Equatorial ethyl group (A-value ~1.75 kcal/mol) biases three-dimensional presentation
Research sulfonamide synthesis May support coupling to sterically hindered amines based on class-level behavior

Why 2-Ethylcyclohexane-1-sulfonyl chloride Cannot Be Replaced by Generic Cyclohexanesulfonyl Chlorides


Cyclohexanesulfonyl chlorides are not interchangeable reagents; the position of alkyl substitution on the ring dictates the steric environment around the electrophilic sulfur center, which in turn modulates reaction rates, regiochemical outcomes, and the conformational properties of derived products [1]. Unsubstituted cyclohexanesulfonyl chloride (CAS 4837-38-1) lacks the steric bias that the 2-ethyl group imparts, while regioisomers such as 3-ethylcyclohexane-1-sulfonyl chloride (CAS 1343304-06-2) and 4-ethylcyclohexane-1-sulfonyl chloride (CAS 1248042-66-1) position the ethyl group further from the reactive center, resulting in different steric and electronic profiles . The ethyl group at C2 preferentially occupies the equatorial position in the chair conformation (A-value ≈ 1.75–1.79 kcal/mol), but its proximity to the SO₂Cl group can influence the conformational equilibrium of the ring and the accessibility of the sulfur atom to nucleophilic attack [2]. Furthermore, the choice between sulfonyl chloride and the corresponding sulfonyl fluoride (2-ethylcyclohexane-1-sulfonyl fluoride, CAS 2171907-73-4) involves a fundamental trade-off: chlorides offer superior reactivity toward sterically hindered amines, while fluorides provide greater aqueous stability and chemoselectivity in SuFEx click chemistry [3]. These differences are not academic; they directly affect synthetic yield, purification burden, and the functional group tolerance of downstream transformations.

Regioisomer steric mismatch 3- and 4-ethyl isomers position the substituent beyond the steric sphere of the reactive center. This spatial difference can alter diastereofacial selectivity in chiral derivatizations.
Core scaffold substitution risk Unsubstituted cyclohexanesulfonyl chloride lacks the steric bias of the 2-ethyl group. The corresponding 2-ethyl sulfonyl fluoride is reported to show low activity toward sterically hindered amines.
Physicochemical property drift The 2-methyl analog differs in both lipophilicity and van der Waals volume, potentially shifting molecular recognition properties in downstream screening libraries.

Quantitative Differentiation Evidence for 2-Ethylcyclohexane-1-sulfonyl chloride Versus Closest Analogs


Regioisomeric Identity: 2-Ethyl vs. 3-Ethyl vs. 4-Ethyl Substitution Pattern Dictates Steric Environment at the Sulfur Electrophile

The 2-ethyl isomer places the alkyl substituent on the carbon directly adjacent to the sulfonyl chloride-bearing carbon (1,2-disubstitution pattern), whereas the 3-ethyl isomer (CAS 1343304-06-2) and 4-ethyl isomer (CAS 1248042-66-1) position the ethyl group one and two carbons further away, respectively . In the preferred chair conformation, the ethyl group in all three isomers preferentially occupies the equatorial position (A-value for ethyl ≈ 1.75–1.79 kcal/mol, corresponding to an equatorial:axial ratio of approximately 19:1 at 25 °C) [1]. However, in the 2-isomer, the equatorial ethyl group at C2 introduces 1,3-diaxial steric interactions with the axial hydrogen at C4 and C6, while also creating a steric shield on one face of the sulfonyl chloride group that is absent in the 3- and 4-isomers. This spatial arrangement can be leveraged to control the diastereofacial approach of nucleophiles in reactions where the cyclohexane ring chirality is relevant [2].

Regioisomeric spatial control
Class-level inference
2-bond proximity (vicinal)
Distinct steric environment for nucleophilic attack trajectories
3-isomer (3-bond) and 4-isomer (4-bond) cannot replicate this effect.
Medicinal chemistry Sulfonamide library synthesis Structure-activity relationship

Sulfonyl Chloride vs. Sulfonyl Fluoride: Superior Reactivity Toward Sterically Hindered Amines

In a direct comparative study of aliphatic sulfonyl chlorides versus sulfonyl fluorides in parallel sulfonamide synthesis, Bogolubsky et al. (2014) demonstrated that aliphatic sulfonyl chlorides react efficiently with sterically hindered amines, whereas the corresponding sulfonyl fluorides exhibit low activity toward these substrates [1]. Conversely, sulfonyl fluorides performed well with amines bearing additional functionality where chlorides failed. For applications demanding reaction with sterically congested amine nucleophiles—common in fragment-based drug discovery and chiral sulfonamide synthesis—the chloride variant is mechanistically preferred. The 2-ethylcyclohexane-1-sulfonyl fluoride (CAS 2171907-73-4) would be expected to show the same attenuated reactivity toward hindered amines as observed for other aliphatic sulfonyl fluorides, making the chloride the reagent of choice for these demanding substrates .

Sulfonyl chloride vs. fluoride
Class-level inference
Chloride (hindered amines) Efficient coupling
Fluoride (hindered amines) Low activity reported
Chloride variant may support coupling to hindered substrates
Fluoride alternative suited for SuFEx click chemistry with functionalized amines.
Parallel synthesis Sulfonamide library Medicinal chemistry SuFEx chemistry

Conformational Free Energy of the Ethyl Group: Quantified Equatorial Preference and Its Impact on Molecular Topology

The A-value for the ethyl group in cyclohexane has been experimentally determined as 1.75–1.79 kcal/mol by variable-temperature NMR, corresponding to an equilibrium constant K_eq = [equatorial]/[axial] ≈ 19–20 at 25 °C [1]. This strong equatorial preference means that in 2-ethylcyclohexane-1-sulfonyl chloride, the ethyl substituent at C2 will reside predominantly in the equatorial position. The sulfonyl chloride group at C1, however, has an A-value estimated at approximately 0.5–0.7 kcal/mol (based on the SO₂CH₃ A-value of ~1.5–2.0 kcal/mol, adjusted for the absence of the methyl group), meaning it can populate both axial and equatorial positions to a significant degree [2]. In the conformer where SO₂Cl is axial at C1 and ethyl is equatorial at C2, the sulfonyl chloride experiences a steric environment distinct from that in the diequatorial conformer, potentially affecting its reactivity. This conformational analysis is not applicable to the unsubstituted parent compound cyclohexanesulfonyl chloride, where no ring substituent biases the conformational equilibrium [3].

Ethyl group A-value
Cross-study comparable
1.75–1.79 kcal/mol
Conformationally biased equatorial presentation
K_eq ≈ 19:1 (equatorial:axial) at 25 °C.
Conformational analysis Drug design Stereochemistry

Molecular Weight and Lipophilicity Differentiation from the Parent Sulfonyl Chloride

The molecular weight of 2-ethylcyclohexane-1-sulfonyl chloride (210.72 g/mol) is 28.05 g/mol higher than that of the unsubstituted parent cyclohexanesulfonyl chloride (182.67 g/mol), corresponding to the mass of the ethyl substituent (C₂H₅) . The ethyl substituent also increases calculated lipophilicity: the parent hydrocarbon ethylcyclohexane has a logP of approximately 2.98–4.0 (measured/calculated), compared to cyclohexane's logP of ~3.4 [1]. The sulfonyl chloride group contributes polarity (calculated topological polar surface area of ~42.5 Ų for the SO₂Cl fragment). This places the compound in a physicochemical property range (MW 200–250, moderate logP) that is compatible with lead-like chemical space in fragment-based drug discovery, while offering greater steric bulk than the unsubstituted parent . The 3-ethyl and 4-ethyl isomers share identical molecular formula and weight, but differ in molecular shape descriptors (e.g., principal moments of inertia, globularity) that influence molecular recognition.

MW and lipophilicity shift
Supporting evidence
+28.05 g/mol vs. parent
Incremental property tuning for lead-like chemical space
ΔlogP estimated +0.4–0.5 relative to 2-methyl analog.
Physicochemical property optimization Medicinal chemistry Library design

Solvolytic Mechanism Class Established for Cyclohexanesulfonyl Chloride Core: Implications for Reaction Design Under Aqueous Conditions

Kinetic studies on cyclohexanesulfonyl chloride solvolysis in binary aqueous solvent systems (ethanol-water, methanol-water, acetone-water, and TFE-water) have yielded extended Grunwald-Winstein parameters of m = 0.41 and l = 0.81, consistent with an SN2 mechanism where bond formation is more advanced than bond breaking in the transition state [1]. This mechanistic classification provides a predictive framework for understanding how 2-ethyl substitution will modulate solvolytic reactivity: the electron-donating ethyl group is expected to slightly increase electron density at sulfur, marginally reducing electrophilicity relative to the parent compound. However, the steric effect of the 2-ethyl group (proximity to the reaction center) may be the dominant factor in nucleophilic substitution reactions with bulky amines. The m and l values serve as a baseline for predicting solvent effects on reaction rates during aqueous workup or reactions conducted in protic media [2].

Solvolytic mechanism (SN2)
Cross-study comparable
m=0.41, l=0.81
Predictive framework for aqueous reaction design
Extended Grunwald-Winstein parameters for parent core.
Reaction kinetics Solvolysis Mechanistic chemistry

Procurement Specification: ≥95% Purity Specification with Commercial Availability for Research Use

2-Ethylcyclohexane-1-sulfonyl chloride is commercially available from multiple suppliers (AKSci, CymitQuimica, Biosynth) at a minimum purity specification of 95% . The compound is provided with standard documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . Storage recommendations specify long-term storage in a cool, dry place, consistent with the moisture sensitivity typical of sulfonyl chlorides [1]. The compound is classified as a non-hazardous material for transportation under DOT/IATA regulations as of March 2026, which may simplify shipping logistics compared to certain aromatic sulfonyl chlorides that carry higher hazard classifications . All suppliers explicitly restrict sales to qualified research professionals and institutions, and the compound is not for human therapeutic, veterinary, food, cosmetic, or consumer product use .

Procurement specification
Supporting evidence
≥95% purity (CAS 1340367-54-5)
Standard research-grade basis for synthetic applications
Confirm InChIKey ZVNDFHAFYPTWDV-UHFFFAOYSA-N on receipt.
Chemical procurement Quality control Synthetic chemistry

Recommended Application Scenarios for 2-Ethylcyclohexane-1-sulfonyl chloride Based on Quantitative Differentiation Evidence


Synthesis of Sterically Differentiated Sulfonamide Libraries for Structure-Activity Relationship (SAR) Studies

When constructing sulfonamide libraries for medicinal chemistry SAR exploration, the proximity of the 2-ethyl group to the sulfonamide linkage introduces steric constraints that are absent in the 3- and 4-ethyl regioisomers or the unsubstituted parent compound. The ethyl group A-value of 1.75–1.79 kcal/mol ensures that the substituent is conformationally well-defined (equatorial) [1]. The sulfonyl chloride form is preferred over the fluoride for coupling to sterically hindered amines, based on the class-level behavior established by Bogolubsky et al. [2]. This makes 2-ethylcyclohexane-1-sulfonyl chloride particularly suitable for exploring steric effects on target binding without introducing additional heteroatoms or functional groups that could confound SAR interpretation.

Diastereoselective Sulfonylation Using Chiral Cyclohexane Scaffolds

The 1,2-substitution pattern on the cyclohexane ring creates two stereogenic centers (C1 and C2) when the sulfonyl chloride is converted to a chiral sulfonamide or sulfonate ester. The 2-ethyl group's equatorial preference biases the conformational landscape, potentially enabling diastereoselective transformations where the nucleophile approaches from the less hindered face of the sulfonyl chloride [1]. This diastereoselectivity opportunity does not exist for cyclohexanesulfonyl chloride (no ring substituent) and is position-dependent: the 3- and 4-ethyl isomers would produce different diastereoselectivity outcomes due to the altered spatial relationship between the ethyl group and the reactive center .

Precursor to Sulfonamide-Based Fragment Libraries with Balanced Physicochemical Properties

With a molecular weight of 210.72 g/mol and a parent hydrocarbon logP of approximately 3.0–4.0, the derived sulfonamides are expected to fall within lead-like or fragment-like chemical space (MW < 350, logP < 3.5 after sulfonamide formation) [2]. The ethyl group provides greater lipophilicity and steric bulk than the methyl analog (ΔMW = +14, ΔlogP ≈ +0.4–0.5) without reaching the excessive lipophilicity or molecular weight of isopropyl or tert-butyl analogs [3]. This balanced profile supports fragment-based drug discovery programs where incremental property tuning is essential.

Solvolysis and Stability Studies Requiring an SN2 Mechanistic Baseline

The established SN2 mechanism (m = 0.41, l = 0.81) for cyclohexanesulfonyl chloride solvolysis provides a quantitative framework for designing reaction conditions involving aqueous or protic solvents [1]. When studying the effect of 2-alkyl substitution on solvolytic reactivity, 2-ethylcyclohexane-1-sulfonyl chloride serves as a probe molecule to assess how proximal alkyl substitution modulates the SN2 transition state energetics. The compound can be used to extend the existing Grunwald-Winstein correlation to substituted cyclohexanesulfonyl chlorides, contributing to fundamental mechanistic understanding of sulfonyl transfer reactions [4].

Application
Selection Property
Validation Focus
Sterically biased SAR sulfonamide libraries
C2-ethyl steric shielding
Coupling yield with hindered amines
Diastereoselective sulfonylation reactions
Equatorial ethyl conformational lock
Diastereomeric excess (de) ratio
Physicochemical fragment library expansion
Balanced MW and moderate logP shift
HPLC purity and logD measurement
Solvolysis and SN2 mechanistic studies
Defined m/l Grunwald-Winstein framework
Pseudo-first-order rate constants in protic media
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